molecular formula C13H19NO2S B7868444 4-Cyclohexylmethanesulfonylaniline

4-Cyclohexylmethanesulfonylaniline

Cat. No.: B7868444
M. Wt: 253.36 g/mol
InChI Key: HEKRUOXKHNPVHF-UHFFFAOYSA-N
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Description

4-Cyclohexylmethanesulfonylaniline is an organic compound characterized by the presence of a cyclohexyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylmethanesulfonylaniline typically involves the reaction of cyclohexylmethanesulfonyl chloride with aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pH to maximize efficiency and yield. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylmethanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyclohexylmethanesulfonylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexylmethanesulfonylaniline involves its interaction with molecular targets through its sulfonyl and aniline groups. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Methylsulfonylaniline: Similar structure but with a methyl group instead of a cyclohexyl group.

    4-Ethylsulfonylaniline: Contains an ethyl group in place of the cyclohexyl group.

    4-Phenylsulfonylaniline: Features a phenyl group instead of a cyclohexyl group.

Uniqueness: 4-Cyclohexylmethanesulfonylaniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(cyclohexylmethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKRUOXKHNPVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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